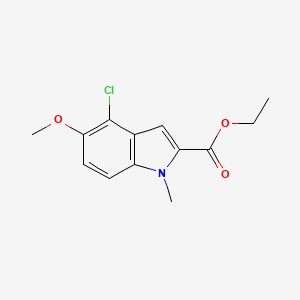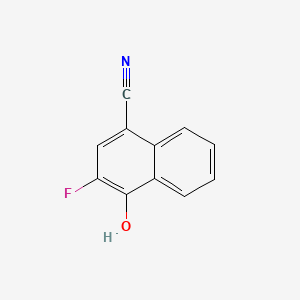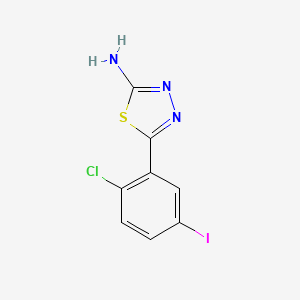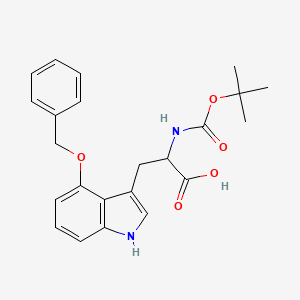
4,8-Dichlorocoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dichlorocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various applications, including pharmaceuticals, cosmetics, and agrochemicals. This compound, specifically, is characterized by the presence of chlorine atoms at the 4 and 8 positions of the coumarin ring, which can significantly alter its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichlorocoumarin typically involves the chlorination of coumarin derivatives. One common method is the direct chlorination of 4-hydroxycoumarin using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
4,8-Dichlorocoumarin can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace chlorine atoms with methoxy or hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the coumarin ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the coumarin ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or hydroxyl derivatives, while oxidation can produce quinone derivatives.
科学的研究の応用
4,8-Dichlorocoumarin has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4,8-Dichlorocoumarin involves its interaction with specific molecular targets and pathways. The chlorine atoms can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
4-Hydroxycoumarin: A precursor to many coumarin derivatives, known for its anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with significant biological activities.
4-Chlorocoumarin: Similar to 4,8-Dichlorocoumarin but with only one chlorine atom, affecting its reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other coumarin derivatives. This dual chlorination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
特性
分子式 |
C9H4Cl2O2 |
|---|---|
分子量 |
215.03 g/mol |
IUPAC名 |
4,8-dichlorochromen-2-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H |
InChIキー |
VJLQCLCAIFNHSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)


![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)

